molecular formula C21H35ClN4 B14004159 6-Chloro-7-hexadecylpurine CAS No. 68180-17-6

6-Chloro-7-hexadecylpurine

Cat. No.: B14004159
CAS No.: 68180-17-6
M. Wt: 379.0 g/mol
InChI Key: OFKXTDHWDQUOMX-UHFFFAOYSA-N
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Description

6-Chloro-7-hexadecylpurine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a hexadecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-hexadecylpurine typically involves the alkylation of 6-chloropurine with a hexadecyl halide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under basic conditions. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-hexadecylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., K2CO3) in DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Nucleophilic Substitution: Formation of substituted purines.

    Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

6-Chloro-7-hexadecylpurine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-7-hexadecylpurine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the hexadecyl group.

    7-Deazapurine Derivatives: Compounds with modifications at the 7th position of the purine ring, often studied for their biological activities.

Uniqueness: 6-Chloro-7-hexadecylpurine is unique due to the presence of both a chlorine atom and a long alkyl chain, which can significantly influence its chemical properties and biological activities. The hexadecyl group increases the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

68180-17-6

Molecular Formula

C21H35ClN4

Molecular Weight

379.0 g/mol

IUPAC Name

6-chloro-7-hexadecylpurine

InChI

InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-21-19(26)20(22)23-17-24-21/h17-18H,2-16H2,1H3

InChI Key

OFKXTDHWDQUOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl

Origin of Product

United States

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